REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([N+]([O-])=O)[CH:5]=[CH:4][N+:3]=1[O-:12].CC(C)([O-])C.[K+].[F:19][C:20]([F:24])([F:23])[CH2:21][OH:22]>[Pd](Cl)Cl>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:22][CH2:21][C:20]([F:24])([F:23])[F:19])[CH:5]=[CH:4][N+:3]=1[O-:12] |f:1.2|
|
Name
|
|
Quantity
|
14.85 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
palladium(II) chloride
|
Quantity
|
0.034 g
|
Type
|
solvent
|
Smiles
|
[Pd](Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CC1=[N+](C=CC(=C1C)[N+](=O)[O-])[O-]
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in the previous step
|
Type
|
DISTILLATION
|
Details
|
Then methylene chloride was distilled off
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 30° C.
|
Type
|
FILTRATION
|
Details
|
potassium nitrite was filtered off
|
Type
|
DISTILLATION
|
Details
|
following by distillation of 2,2,2-trifluoroethanol
|
Type
|
ADDITION
|
Details
|
To this residue 17 ml of a saturated solution of sodium chloride were added
|
Type
|
ADDITION
|
Details
|
the pH was adjusted by the addition of conc. hydrochloric acid to 6.6
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with methylene chloride and 100 ml of a saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried with sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of 40 ml
|
Name
|
|
Type
|
|
Smiles
|
CC1=[N+](C=CC(=C1C)OCC(F)(F)F)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |